
Methyl7-bromo-1-fluoro-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-1-fluoro-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method is the bromination of 1-fluoro-2-naphthoic acid, followed by esterification to introduce the methyl ester group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-bromo-1-fluoro-2-naphthoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions: Methyl 7-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original ester.
科学研究应用
Methyl 7-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Methyl 7-bromo-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Methyl 7-bromo-1-fluoro-2-naphthoate can be compared with other similar compounds, such as:
Methyl 7-chloro-1-fluoro-2-naphthoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Methyl 7-bromo-1-chloro-2-naphthoate: Contains both bromine and chlorine atoms
Methyl 7-bromo-2-naphthoate: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
属性
分子式 |
C12H8BrFO2 |
|---|---|
分子量 |
283.09 g/mol |
IUPAC 名称 |
methyl 7-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3 |
InChI 键 |
RNPRLCPGMNZQLE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


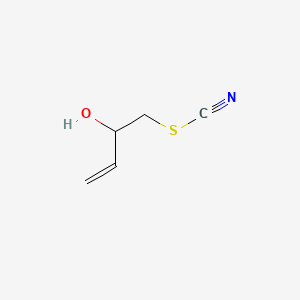
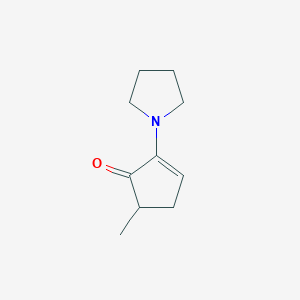
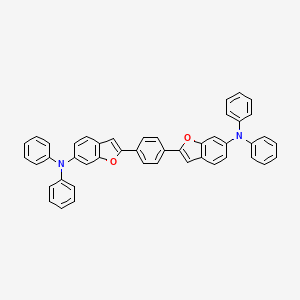
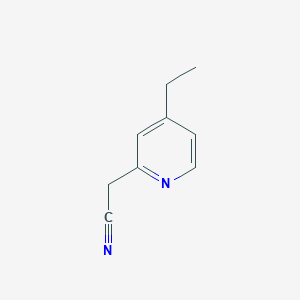
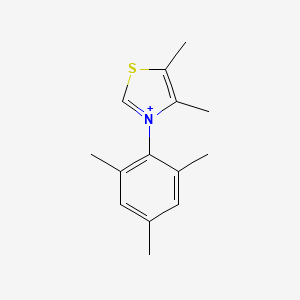


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
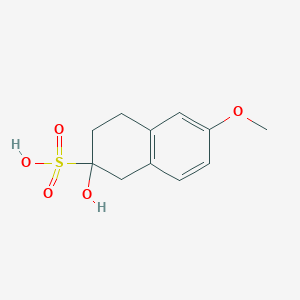
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
